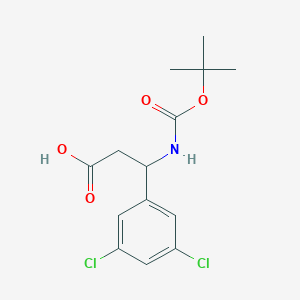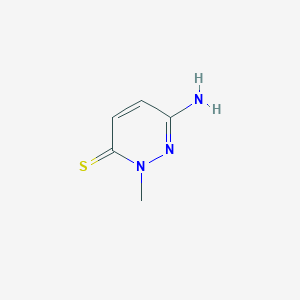
6-amino-2-methylpyridazine-3(2H)-thione
Vue d'ensemble
Description
6-amino-2-methylpyridazine-3(2H)-thione is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it useful in laboratory experiments.
Mécanisme D'action
The mechanism of action of 6-amino-2-methylpyridazine-3(2H)-thione is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
6-amino-2-methylpyridazine-3(2H)-thione has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to have potential as a metal ligand for catalytic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-amino-2-methylpyridazine-3(2H)-thione in laboratory experiments is its unique biochemical and physiological effects. This compound can be used to study the mechanisms of inflammation, oxidative stress, and microbial infections. However, one limitation of using this compound is its limited availability and high cost.
Orientations Futures
There are many future directions for research on 6-amino-2-methylpyridazine-3(2H)-thione. One potential direction is to explore its potential as a drug candidate for the treatment of various inflammatory and infectious diseases. Another direction is to study its metal-ligand properties and its potential applications in catalytic reactions. Additionally, further research can be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
6-amino-2-methylpyridazine-3(2H)-thione is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it useful in laboratory experiments. Further research is needed to fully understand the potential applications of this compound.
Applications De Recherche Scientifique
6-amino-2-methylpyridazine-3(2H)-thione has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a ligand in metal complexes for catalytic reactions.
Propriétés
Numéro CAS |
170149-21-0 |
|---|---|
Nom du produit |
6-amino-2-methylpyridazine-3(2H)-thione |
Formule moléculaire |
C5H7N3S |
Poids moléculaire |
141.2 g/mol |
Nom IUPAC |
6-amino-2-methylpyridazine-3-thione |
InChI |
InChI=1S/C5H7N3S/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7) |
Clé InChI |
DOCPJGFCURYSHM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C=CC(=N1)N |
SMILES canonique |
CN1C(=S)C=CC(=N1)N |
Synonymes |
3(2H)-Pyridazinethione,6-amino-2-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)

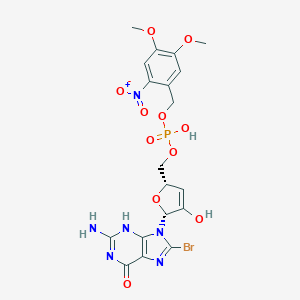
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
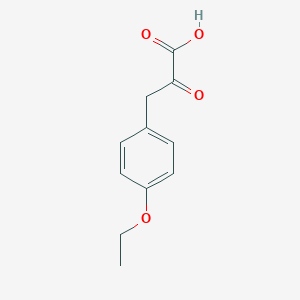
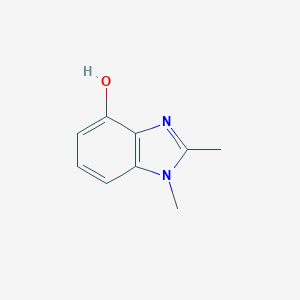
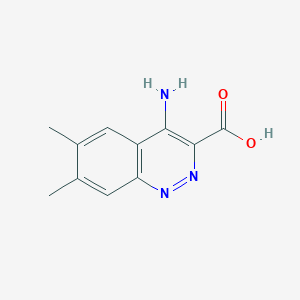
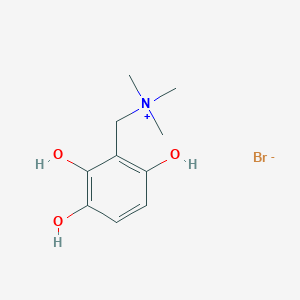
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
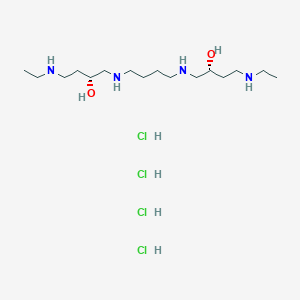
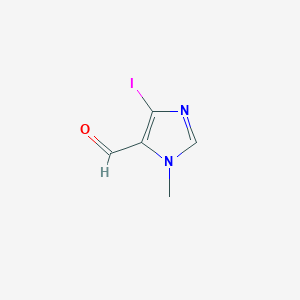
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
